molecular formula C19H23FN2O2S B350398 1-(3,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine CAS No. 694516-28-4

1-(3,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine

Cat. No. B350398
CAS RN: 694516-28-4
M. Wt: 362.5g/mol
InChI Key: WASHBFHGXGTRMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine, also known as DF-MPPO, is a chemical compound that belongs to the family of piperazine sulfonamide derivatives. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

1-(3,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine works by inhibiting the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS) in the brain. ROS are known to cause oxidative damage to cells and tissues, which can lead to various neurological disorders. By inhibiting ROS production, 1-(3,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine helps to protect the brain from oxidative stress and damage.
Biochemical and Physiological Effects:
Studies have shown that 1-(3,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine can have a range of biochemical and physiological effects in the brain. It has been shown to increase the levels of certain neurotransmitters such as dopamine and serotonin, which are important for regulating mood, behavior, and cognition. It has also been shown to reduce the levels of inflammatory cytokines, which are known to contribute to the development of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine in laboratory experiments is its ability to selectively target certain enzymes and neurotransmitters in the brain, making it a valuable tool for studying the effects of oxidative stress and neurodegeneration. However, one limitation of using 1-(3,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.

Future Directions

There are several potential future directions for research on 1-(3,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine. One area of interest is the development of new derivatives of 1-(3,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine that can selectively target different enzymes and neurotransmitters in the brain. Another area of interest is the use of 1-(3,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine in combination with other drugs or therapies to enhance its neuroprotective effects. Finally, there is a need for further research to explore the potential clinical applications of 1-(3,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine in the treatment of neurological disorders.

Synthesis Methods

1-(3,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine can be synthesized using a multi-step process that involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with 1-(3,4-dimethylphenyl)piperazine in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine has been widely used in scientific research as a tool to study the effects of oxidative stress on the brain. It has also been used to investigate the role of certain neurotransmitters in the development of neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-(4-fluoro-3-methylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O2S/c1-14-4-5-17(12-15(14)2)21-8-10-22(11-9-21)25(23,24)18-6-7-19(20)16(3)13-18/h4-7,12-13H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASHBFHGXGTRMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine

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